(2-Cyanopropyl)(ethyl)sulfamoyl chloride
Overview
Description
2-Cyanopropyl)(ethyl)sulfamoyl chloride, also known as CESC, is a chemical compound that is widely used in various scientific research applications. It is a sulfonamide derivative of ethyl chloride, and has a wide range of applications in fields such as biochemistry, physiology, and toxicology. CESC is used in laboratory experiments to study the effects of various compounds on different biological systems.
Scientific Research Applications
Synthesis of Coumarin Sulfonamides
Coumarin sulfonamides are important in medicinal chemistry due to their broad spectrum of biological activities. The sulfonamide moiety, which can be derived from compounds like (2-Cyanopropyl)(ethyl)sulfamoyl chloride, is essential in the synthesis of these compounds . They have shown potential as anticancer, antibacterial, anti-fungal, antioxidant, and anti-viral agents .
Enzyme Inhibition
Sulfonamide compounds, including those derived from (2-Cyanopropyl)(ethyl)sulfamoyl chloride, have been studied for their potential as enzyme inhibitors . For example, they have been used in the synthesis of hydrazone derivatives that inhibit carbonic anhydrase isoforms .
Palladium-Catalyzed Three-Component Synthesis
(2-Cyanopropyl)(ethyl)sulfamoyl chloride can be used as a source of the –SO2– group in a palladium-catalyzed three-component synthesis of sulfonamides . This process involves Suzuki–Miyaura coupling between the in situ generated sulfamoyl chlorides and boronic acids, resulting in diverse sulfonamides .
Reactions at the Benzylic Position
Compounds like (2-Cyanopropyl)(ethyl)sulfamoyl chloride can be used in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Mechanism of Action
Target of Action
Sulfamates, a class of compounds to which (2-cyanopropyl)(ethyl)sulfamoyl chloride belongs, are known to interact with various biological targets .
Mode of Action
Sulfamates, including (2-cyanopropyl)(ethyl)sulfamoyl chloride, are known to undergo reactions at the benzylic position . These reactions typically involve nucleophilic substitution or free radical reactions .
Biochemical Pathways
It’s known that environmental factors such as light, temperature, and pollution can influence gene expression , which could potentially be affected by (2-Cyanopropyl)(ethyl)sulfamoyl chloride.
Pharmacokinetics
Pharmacokinetics is the science around the disposition of a drug in the body, including absorption, distribution, metabolism, and excretion
Result of Action
It’s known that drugs and chemicals can influence gene expression , which could potentially be affected by (2-Cyanopropyl)(ethyl)sulfamoyl chloride.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Cyanopropyl)(ethyl)sulfamoyl chloride. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These factors could potentially influence the action of (2-Cyanopropyl)(ethyl)sulfamoyl chloride.
properties
IUPAC Name |
N-(2-cyanopropyl)-N-ethylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2S/c1-3-9(12(7,10)11)5-6(2)4-8/h6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHSMVKMTBLCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)C#N)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Chlorosulfonyl)(ethyl)amino]-2-methylpropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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